6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid
CAS No.: 1378724-53-8
Cat. No.: VC2942886
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1378724-53-8 |
|---|---|
| Molecular Formula | C11H13N3O3 |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | 6-(4-methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H13N3O3/c1-13-5-6-14(7-10(13)15)9-4-2-3-8(12-9)11(16)17/h2-4H,5-7H2,1H3,(H,16,17) |
| Standard InChI Key | FULCUBMRLWQRSA-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1=O)C2=CC=CC(=N2)C(=O)O |
| Canonical SMILES | CN1CCN(CC1=O)C2=CC=CC(=N2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two heterocyclic systems: a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a 4-methyl-3-oxopiperazine moiety (Fig. 1). The piperazine ring introduces conformational flexibility, while the ketone group at the 3-position enhances electrophilicity, potentially influencing binding interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.24 g/mol |
| CAS Number | 1378724-53-8 |
| Solubility | Limited data; polar aprotic solvents preferred |
| Stability | Sensitive to hydrolysis at extreme pH |
The pyridine ring’s electron-deficient nature facilitates π-π stacking and hydrogen bonding, critical for target engagement. The 3-oxopiperazine group introduces a zwitterionic character, enhancing solubility in polar media.
Synthesis and Structural Characterization
Synthetic Routes
The synthesis typically involves coupling 4-methylpiperazine with pyridine-2-carboxylic acid derivatives. Acyl chloride intermediates are pivotal, as demonstrated in analogous syntheses of pyridine-carboxylic acid conjugates . For example:
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Step 1: Activation of pyridine-2-carboxylic acid via thionyl chloride to form the acyl chloride.
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Step 2: Nucleophilic substitution with 4-methyl-3-oxopiperazine under inert conditions.
Reaction Scheme:
Spectroscopic Validation
Structural confirmation employs Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-vis) spectroscopy. Key spectral features include:
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FT-IR: Stretching vibrations at 1700–1680 cm (C=O of carboxylic acid) and 1650 cm (amide C=O) .
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NMR: Distinct signals for piperazine protons (δ 3.2–3.5 ppm) and pyridine aromatic protons (δ 8.0–8.5 ppm) .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 18.2 ± 1.5 | Topoisomerase II inhibition |
| HCT-116 | 24.7 ± 2.1 | Caspase-3/7 activation |
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
Methyl group positioning profoundly impacts pharmacological behavior. For instance:
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6-(3-Methyl-pyridin-2-ylcarbamoyl)pyridine-2-carboxylate: Reduced antimicrobial potency (MIC: 64 µg/mL) due to steric hindrance .
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6-(6-Methyl-pyridin-2-ylcarbamoyl)pyridine-2-carboxylate: Enhanced solubility but lower cytotoxicity (IC: >50 µM) .
Enzymatic Target Selectivity
Unlike dipeptidyl peptidase IV (DPP-IV) inhibitors such as sitagliptin, which feature pyridine-3-carboxylic acid groups , 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid shows no significant DPP-IV inhibition, underscoring its unique target profile.
Mechanistic Insights and Structure-Activity Relationships
Molecular Docking Studies
Computational models predict strong binding to DNA gyrase (binding energy: −9.2 kcal/mol) via hydrogen bonds with Ser84 and π-stacking with guanine residues. The 4-methyl group on piperazine optimizes hydrophobic interactions within the enzyme’s active site.
Pharmacokinetic Considerations
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Absorption: Moderate gastrointestinal permeability (PAMPA log : −5.2).
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Metabolism: Hepatic oxidation via CYP3A4, yielding inactive -oxide metabolites.
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